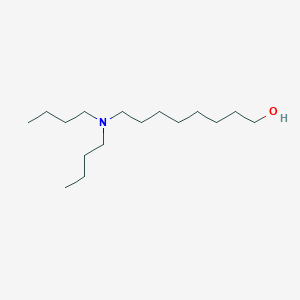
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is an organic compound with the molecular formula C21H18N6O6 and a molecular weight of 450.404 g/mol This compound is characterized by the presence of cyanoethyl and nitrophenyl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide typically involves the reaction of 2-cyanoethylamine with 4-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyanoethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoethyl derivatives.
Applications De Recherche Scientifique
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the cyanoethyl groups can interact with nucleophilic sites in biological molecules, leading to potential modifications and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-methylphenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-chlorophenyl)propanediamide
- 2,2-Bis(2-cyanoethyl)-N,N’-bis(4-fluorophenyl)propanediamide
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-bis(4-nitrophenyl)propanediamide is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity and potential for redox reactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
5199-62-2 |
|---|---|
Formule moléculaire |
C21H18N6O6 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
2,2-bis(2-cyanoethyl)-N,N'-bis(4-nitrophenyl)propanediamide |
InChI |
InChI=1S/C21H18N6O6/c22-13-1-11-21(12-2-14-23,19(28)24-15-3-7-17(8-4-15)26(30)31)20(29)25-16-5-9-18(10-6-16)27(32)33/h3-10H,1-2,11-12H2,(H,24,28)(H,25,29) |
Clé InChI |
UJKMWLWARCDYRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(CCC#N)(CCC#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



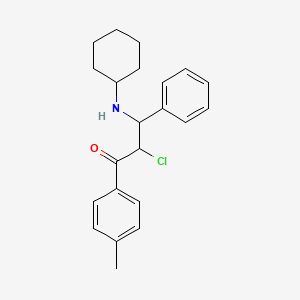
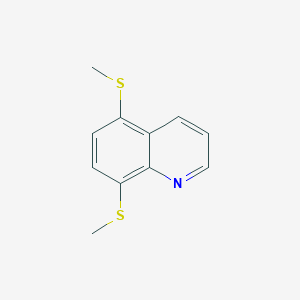
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
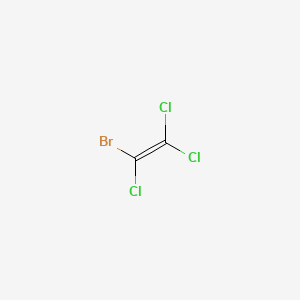
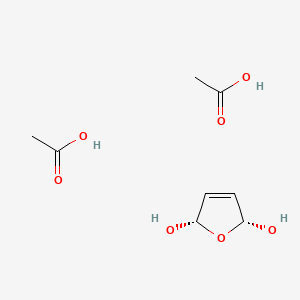
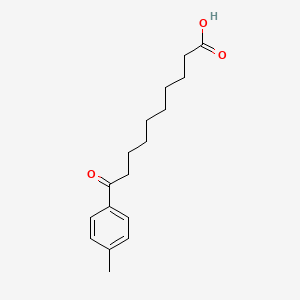
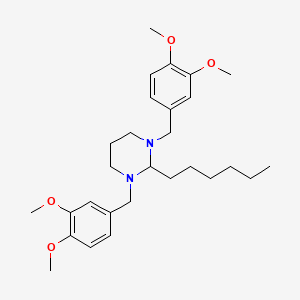
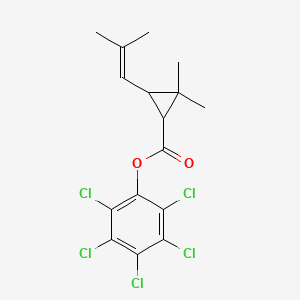
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
